2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the thiadiazole moiety and the final acetamide linkage. Common reagents used in these reactions include hydrazine, phenyl isothiocyanate, and acetic anhydride, under conditions such as refluxing in organic solvents like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic cores.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
690960-17-9 |
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Molecular Formula |
C21H15N7O2S2 |
Molecular Weight |
461.5g/mol |
IUPAC Name |
2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C21H15N7O2S2/c29-16(23-20-24-17(27-32-20)13-7-3-1-4-8-13)12-31-21-25-18-15(11-22-26-18)19(30)28(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,22,26)(H,23,24,27,29) |
InChI Key |
VOVIREMRKFDXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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